2-Amino-5-méthyl-4-phénylthiazole

Vue d'ensemble

Description

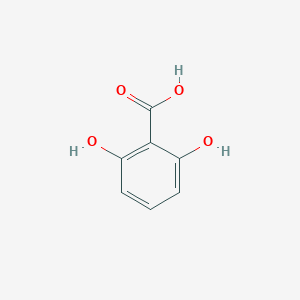

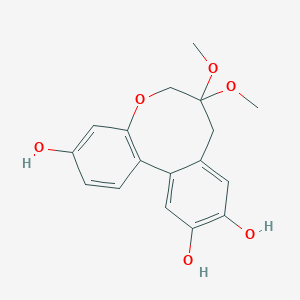

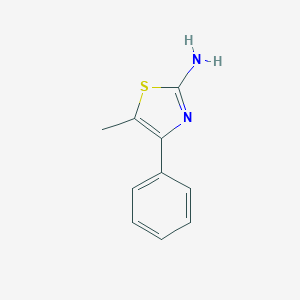

Le 2-amino-5-méthyl-4-phényl-thiazole est un composé organique hétérocyclique contenant un cycle thiazole. Les thiazoles sont connus pour leurs activités biologiques diverses et se retrouvent dans de nombreux composés biologiquement actifs puissants. Le cycle thiazole est composé de trois atomes de carbone, d'un atome de soufre et d'un atome d'azote, formant une structure cyclique à cinq chaînons .

Applications De Recherche Scientifique

2-amino-5-methyl-4-phenyl-Thiazole has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mécanisme D'action

Target of Action

2-Amino-5-methyl-4-phenylthiazole, also known as 5-Methyl-4-phenyl-1,3-thiazol-2-amine, is a synthetic intermediate useful for pharmaceutical synthesis . This compound is part of a class of heterocyclic ring systems that possess a broad pharmacological spectrum . It has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

It is known that 2-aminothiazole derivatives, to which this compound belongs, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs work by inhibiting multiple enzyme targets such as EGFR/VGFER kinase .

Biochemical Pathways

Given its inhibitory activity against various cancerous cell lines, it can be inferred that this compound likely interacts with pathways involved in cell proliferation and survival .

Result of Action

The result of the action of 2-Amino-5-methyl-4-phenylthiazole is the inhibition of cell proliferation in various cancerous cell lines . This suggests that the compound may induce cell cycle arrest or apoptosis, although the exact molecular and cellular effects require further investigation.

Analyse Biochimique

Biochemical Properties

It is known that the 2-aminothiazole scaffold, to which this compound belongs, has broad pharmacological spectrum . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Cellular Effects

Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Molecular Mechanism

It is known that 2-aminothiazole derivatives can prevent the interaction of certain proteins in cancer cells .

Temporal Effects in Laboratory Settings

It is known that 2-aminothiazole derivatives can inhibit cell proliferation in a concentration and time-dependent manner .

Dosage Effects in Animal Models

It is known that 2-aminothiazole derivatives can exhibit potent anticancer activity in animal models .

Metabolic Pathways

It is known that 2-aminothiazole derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that 2-aminothiazole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that 2-aminothiazole derivatives can be directed to specific compartments or organelles .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le 2-amino-5-méthyl-4-phényl-thiazole peut être synthétisé par différentes méthodes. Une méthode courante implique la condensation de la thiourée avec une alpha-halo cétone. Une autre méthode consiste à traiter les N,N-diformylaminométhyl aryl cétones avec du pentasulfure de phosphore et de la triéthylamine dans le chloroforme . De plus, une cyclisation en cascade à trois composants en un seul pot d'énaminones, de cyanamide et de soufre élémentaire fournit des 2-amino-5-acylthiazoles avec de bons rendements .

Méthodes de production industrielle

Les méthodes de production industrielle du 2-amino-5-méthyl-4-phényl-thiazole impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ces méthodes utilisent souvent des réacteurs à flux continu et des systèmes automatisés pour contrôler avec précision les paramètres de réaction.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-amino-5-méthyl-4-phényl-thiazole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Les réactions de substitution électrophile et nucléophile sont courantes en raison de la présence de sites réactifs sur le cycle thiazole.

Réactifs et conditions courants

Agents oxydants : Acide nitrique, acide sulfurique.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle thiazole.

Applications de recherche scientifique

Le 2-amino-5-méthyl-4-phényl-thiazole a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Investigué pour son potentiel en tant qu'agent antimicrobien, antifongique et antiviral.

Médecine : Exploré pour ses propriétés anticancéreuses, anti-inflammatoires et neuroprotectrices.

Industrie : Utilisé dans la production de colorants, de biocides et d'accélérateurs de réactions chimiques.

Mécanisme d'action

Le mécanisme d'action du 2-amino-5-méthyl-4-phényl-thiazole implique son interaction avec diverses cibles moléculaires et voies. L'aromaticité du cycle thiazole lui permet de participer à la délocalisation électronique, la rendant réactive envers différentes voies biochimiques. Il peut activer ou inhiber des enzymes, bloquer ou stimuler des récepteurs, et moduler les voies de signalisation cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-amino-5-méthylthiazole

- 2-amino-4-phénylthiazole

- 2-amino-5-phénylthiazole

Unicité

Le 2-amino-5-méthyl-4-phényl-thiazole est unique en raison de son motif de substitution spécifique sur le cycle thiazole, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison de groupes amino, méthyle et phényle en fait un composé polyvalent avec un large éventail d'applications dans divers domaines .

Propriétés

IUPAC Name |

5-methyl-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXQOROHFFYFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184734 | |

| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30709-67-2 | |

| Record name | 5-Methyl-4-phenyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30709-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phenyl-5-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30709-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4-phenyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-PHENYL-5-METHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE89AC2WOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Amino-5-methyl-4-phenylthiazole interact with metal ions and what are the potential implications of this interaction?

A1: 2-Amino-5-methyl-4-phenylthiazole acts as a ligand, donating a pair of electrons from its nitrogen atom to form a coordinate bond with metal ions like Platinum(II/IV) [] and Palladium(II) []. This interaction leads to the formation of metal complexes with distinct properties compared to the free ligand or the metal ion alone. These complexes have shown promising results in preliminary studies for potential applications as antimicrobial and anticancer agents [].

Q2: What spectroscopic techniques were employed to characterize the 2-Amino-5-methyl-4-phenylthiazole complexes and what structural information do they provide?

A2: The characterization of 2-Amino-5-methyl-4-phenylthiazole complexes involved techniques like infrared (IR) spectroscopy, 1H NMR, and 13C NMR spectroscopy [, ]. IR spectroscopy helps identify specific functional groups present in the complex and their vibrational modes. 1H NMR and 13C NMR provide information about the number and types of hydrogen and carbon atoms present in the molecule and their electronic environment, ultimately confirming the structure of the synthesized complexes.

Q3: What were the findings related to the antimicrobial activity of 2-Amino-5-methyl-4-phenylthiazole and its metal complexes?

A3: Studies have shown that both the free ligand and its Palladium(II) complexes exhibit antimicrobial activity []. Interestingly, the complexes displayed enhanced activity against specific bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, compared to the free ligand and even surpassed the efficacy of the positive control used in the study. This highlights the potential of metal complexation in improving the biological activity of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.